molecular formula C22H28ClN5O3 B2767397 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide CAS No. 897620-17-6

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide

Cat. No. B2767397
CAS RN: 897620-17-6
M. Wt: 445.95
InChI Key: UDABMIFVAPJKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C22H28ClN5O3 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Reductive Chemistry of Novel Hypoxia-Selective Cytotoxins : The compound's reductive chemistry has been explored for its selective toxicity towards hypoxic cells, a characteristic beneficial for targeting tumor cells in hypoxic environments. The process involves enzymatic reduction leading to cytotoxic products, facilitating further investigations into the toxicological profiles generated by such compounds in hypoxic tumor cells (Palmer et al., 1995).

Hypoxia-Selective Antitumor Agents : Synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins have demonstrated significant insights into the relationship between molecular structure and hypoxic cell cytotoxicity. This highlights the potential for designing more effective antitumor agents by manipulating the electronic properties and spatial arrangement of functional groups (Palmer et al., 1996).

Anticonvulsant and Antitumor Activity

Anticonvulsant Properties of Nitro-N-Phenylbenzamides : Studies on the anticonvulsant properties of nitro-N-phenylbenzamides, related structurally to the compound , have provided insights into potential therapeutic applications for seizure disorders. This underscores the importance of structural modifications in enhancing biological activity and selectivity (Bailleux et al., 1995).

Antitumor Evaluation of Benzothiazole Derivatives : The synthesis and evaluation of benzothiazole derivatives, which share functional similarities with the query compound, have shown cytostatic activities against various malignant human cell lines. This opens avenues for the development of new chemotherapeutic agents with improved efficacy and selectivity (Racané et al., 2006).

Synthesis and Characterization

Synthesis of Chlorantraniliprole : The detailed synthesis route starting from 3-methyl-2-nitrobenzoic acid leading to key intermediates such as 2-amino-5-chloro-N,3-dimethylbenzamide has been documented. This showcases the compound's relevance in the synthesis of commercial pesticides, indicating its significance in agricultural chemistry (Chen Yi-fen et al., 2010).

Characterization and In Vitro Metabolism of New Psychoactive Substances : The synthesis and metabolic profiling of compounds, including those with structural similarities to the query compound, provide critical information on their pharmacokinetic behavior and potential toxicological impacts. Such studies are essential for understanding the biological interactions and safety profiles of new psychoactive substances (Power et al., 2014).

properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O3/c1-25(2)17-6-4-16(5-7-17)21(27-12-10-26(3)11-13-27)15-24-22(29)19-14-18(28(30)31)8-9-20(19)23/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDABMIFVAPJKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.